molecular formula C12H21N3O2 B4568020 N~1~-cyclopentylpiperidine-1,4-dicarboxamide

N~1~-cyclopentylpiperidine-1,4-dicarboxamide

Cat. No.: B4568020
M. Wt: 239.31 g/mol
InChI Key: NQKSSHGIVUQMNO-UHFFFAOYSA-N
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Description

N~1~-cyclopentylpiperidine-1,4-dicarboxamide is a useful research compound. Its molecular formula is C12H21N3O2 and its molecular weight is 239.31 g/mol. The purity is usually 95%.
The exact mass of the compound N~1~-cyclopentyl-1,4-piperidinedicarboxamide is 239.16337692 g/mol and the complexity rating of the compound is 292. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Analytical Profiles and Biological Matrices Analysis

A study detailed the characterization of psychoactive arylcyclohexylamines, including a compound similar to N1-cyclopentyl-1,4-piperidinedicarboxamide, by various analytical techniques. This research developed a method for the qualitative and quantitative analysis of these compounds in biological fluids, showcasing the potential of these substances for forensic and pharmacological research De Paoli, G., et al. (2013). Journal of analytical toxicology.

2. PET Imaging and Receptor Quantification

Another study evaluated the use of a derivative in PET imaging for quantification of 5-HT1A receptors in humans, indicating the significance of such compounds in neurological research and their potential applications in studying receptor dynamics and brain function Choi, J., et al. (2015). PLoS ONE.

3. Synthetic Opioid Analysis

Research into synthetic opioids, similar in structure to N1-cyclopentyl-1,4-piperidinedicarboxamide, highlighted the challenges and implications of these compounds as new psychoactive substances. The study emphasizes the need for systematic evaluation to identify compounds with reduced abuse liability and side effects Elliott, S., et al. (2016). Drug testing and analysis.

4. Discovery of Novel Scaffolds for Receptor Antagonists

A medicinal chemistry study discovered novel scaffolds, including 3-piperidinyl-1-cyclopentanecarboxamide, for highly potent CC chemokine receptor 2 antagonists. This work underscores the compound's potential in developing new therapeutic agents targeting inflammation and immune responses Yang, L., et al. (2007). Journal of medicinal chemistry.

Properties

IUPAC Name

1-N-cyclopentylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c13-11(16)9-5-7-15(8-6-9)12(17)14-10-3-1-2-4-10/h9-10H,1-8H2,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKSSHGIVUQMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.